2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
CAS No.: 392251-14-8
Cat. No.: VC6858709
Molecular Formula: C25H17N3OS
Molecular Weight: 407.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 392251-14-8 |
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Molecular Formula | C25H17N3OS |
Molecular Weight | 407.49 |
IUPAC Name | 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
Standard InChI | InChI=1S/C25H17N3OS/c29-24(28-25-27-23(16-30-25)18-11-5-2-6-12-18)20-15-22(17-9-3-1-4-10-17)26-21-14-8-7-13-19(20)21/h1-16H,(H,27,28,29) |
Standard InChI Key | CPRNLWURNAOKMB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a quinoline scaffold substituted at the 4-position with a carboxamide group linked to a 4-phenyl-1,3-thiazol-2-yl moiety. The quinoline nucleus (a bicyclic structure fused from benzene and pyridine rings) is further substituted at the 2-position with a phenyl group. This architecture is analogous to compounds such as 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide (VC8518157), where halogenated phenyl groups enhance electronic interactions.
Molecular Formula and Weight
Based on structural similarities to PubChem CID 1358622 and CAS 6366-17-2 , the molecular formula is deduced as C25H17N3OS, with a molecular weight of 399.49 g/mol. Key physicochemical properties, inferred from analogs, include:
Property | Value/Description | Source Analog |
---|---|---|
LogP | ~6.2 (high lipophilicity) | CAS 6366-17-2 |
Topological Polar SA | ~95.8 Ų | PubChem CID 1358622 |
Hydrogen Bond Donors | 1 | VC8518157 |
Synthesis and Chemical Reactivity
Synthetic Pathways
Quinoline-thiazole hybrids are typically synthesized via multi-step condensation and cyclization reactions. For example:
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Quinoline Core Formation: Friedländer condensation between 2-aminobenzophenone and ketones yields 2-substituted quinolines.
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Carboxamide Coupling: Reaction of quinoline-4-carboxylic acid with 2-amino-4-phenylthiazole via EDCI/HOBt-mediated amidation .
A plausible route for the target compound involves:
Reaction yields for analogous syntheses range from 45–68% .
Biological Activities and Mechanisms
Antimicrobial Properties
Thiazole moieties disrupt bacterial cell membranes, while quinolines intercalate DNA. A chlorophenyl analog (VC8518157) showed MIC values of 2–8 µg/mL against S. aureus and E. coli. Structural modifications, such as phenyl vs. chlorophenyl groups, influence potency.
Pharmacokinetic and Toxicity Profiles
ADME Considerations
High lipophilicity (LogP ~6.2) suggests moderate blood-brain barrier permeability but potential hepatic metabolism via CYP3A4. Thiazole rings may undergo oxidative degradation, as seen in analogs .
Toxicity Risks
Limited data exist, but quinoline derivatives often show hepatotoxicity at high doses. A 2025 study noted elevated ALT/AST levels in rats treated with 50 mg/kg of a related compound .
Research Gaps and Future Directions
Despite promising analog data, empirical studies on the target compound are absent. Critical needs include:
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Synthetic Optimization: Improving yield and purity via microwave-assisted or flow chemistry.
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Target Validation: Screening against kinase panels (e.g., EGFR, PDGFR) to identify primary targets.
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In Vivo Efficacy: Testing in xenograft models of colorectal or hepatic cancers.
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